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Compound of Interest

Compound Name: (R)-2-Chlorosuccinic acid

Cat. No.: B1583703 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(R)-2-Chlorosuccinic acid (CAS 3972-40-5), a chiral molecule of significant interest in

pharmaceutical and chemical synthesis. This document is intended for researchers, scientists,

and drug development professionals, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind

experimental choices and the self-validating nature of the described protocols are emphasized

to ensure scientific integrity.

Introduction to (R)-2-Chlorosuccinic Acid
(R)-2-Chlorosuccinic acid, with the molecular formula C₄H₅ClO₄ and a molecular weight of

152.53 g/mol , is a derivative of succinic acid.[1] Its chirality, stemming from the stereocenter at

the second carbon, makes it a valuable building block in asymmetric synthesis. Accurate

spectroscopic characterization is paramount for confirming its identity, purity, and

stereochemistry, which are critical quality attributes in drug development and manufacturing.

Chemical Structure:

Caption: Molecular structure of (R)-2-Chlorosuccinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

(R)-2-Chlorosuccinic acid, both ¹H and ¹³C NMR provide critical information about its carbon
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framework and the chemical environment of each proton.

¹H NMR Spectroscopy
The ¹H NMR spectrum of chlorosuccinic acid is expected to show signals for the methine

proton (H-2) and the two diastereotopic methylene protons (H-3), in addition to the acidic

protons of the carboxylic acid groups.

Predicted ¹H NMR Data (DMSO-d₆):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Broad Singlet 2H -COOH

~4.7 Doublet of Doublets 1H H-2

~3.0 Doublet of Doublets 1H H-3a

~2.8 Doublet of Doublets 1H H-3b

Note: The provided ¹H NMR data is based on a spectrum of "Chlorosuccinic acid" with an

unspecified stereochemistry (CAS 16045-92-4) in DMSO-d₆, as a specific spectrum for the (R)-

enantiomer was not available. However, the spectral pattern is expected to be very similar for

the (R)-enantiomer.

Interpretation and Experimental Causality:

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and appear as a

broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and

the electron-withdrawing effect of the adjacent carbonyl group. The broadness is a result of

chemical exchange with residual water in the solvent.

Methine Proton (H-2): This proton is attached to the carbon bearing the electronegative

chlorine atom, causing a significant downfield shift to approximately 4.7 ppm. It appears as a

doublet of doublets due to coupling with the two diastereotopic protons on the adjacent

carbon (H-3a and H-3b).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylene Protons (H-3a and H-3b): These protons are diastereotopic because of the

adjacent chiral center (C-2). Consequently, they have different chemical shifts and couple

with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in

two distinct doublet of doublets signals around 2.8 and 3.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Chlorosuccinic acid in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for

carboxylic acids as it can solubilize the compound and its residual water peak does not

significantly overlap with the analyte signals.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at

2.50 ppm.

¹H NMR Protocol

Sample Preparation
(5-10 mg in DMSO-d₆)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(FT, Phasing, Baseline)

Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis of (R)-2-Chlorosuccinic acid.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Four

distinct carbon signals are expected for (R)-2-Chlorosuccinic acid.

Predicted ¹³C NMR Data (DMSO-d₆):
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Chemical Shift (δ) ppm Assignment

~172 C-1 (-COOH)

~170 C-4 (-COOH)

~55 C-2 (-CHCl)

~38 C-3 (-CH₂)

Note: This is a predicted spectrum based on the analysis of similar structures. The chemical

shifts are approximate.

Interpretation and Experimental Causality:

Carbonyl Carbons (C-1 and C-4): The two carboxylic acid carbons are the most deshielded

and appear in the downfield region of the spectrum (~170-172 ppm). They will have slightly

different chemical shifts due to their proximity to the chiral center.

Methine Carbon (C-2): The carbon atom bonded to the chlorine atom is significantly

deshielded and is expected to resonate at approximately 55 ppm.

Methylene Carbon (C-3): The methylene carbon is the most shielded of the sp³ carbons and

is predicted to appear at around 38 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is

typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of

the ¹³C isotope.

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a

good signal-to-noise ratio.
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Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the

spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (R)-2-Chlorosuccinic acid will be dominated by the characteristic absorptions of

the carboxylic acid groups.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (from hydrogen-

bonded dimer)

~1710 Strong
C=O stretch (from carboxylic

acid)

~1250 Strong C-O stretch

~750 Medium C-Cl stretch

Note: This is a predicted spectrum based on typical functional group absorption regions.

Interpretation and Experimental Causality:

O-H Stretch: The most prominent feature of the IR spectrum of a carboxylic acid is the very

broad and strong absorption band in the 3300-2500 cm⁻¹ region. This is due to the O-H

stretching vibration of the hydrogen-bonded dimers that carboxylic acids typically form in the

solid state.

C=O Stretch: A strong and sharp absorption band around 1710 cm⁻¹ is characteristic of the

carbonyl (C=O) stretching vibration of the carboxylic acid.

C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint

region, typically around 750 cm⁻¹.
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Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount of (R)-2-Chlorosuccinic acid (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The KBr is transparent in the IR region and acts as a matrix.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum. A background spectrum of a pure KBr pellet should be collected first

and subtracted from the sample spectrum.

FT-IR (KBr) Protocol

Grind Sample
(1-2 mg with KBr) Press Pellet Acquire Spectrum

(Background Subtraction)
Analyze Spectrum

(Functional Group Identification)

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis of (R)-2-Chlorosuccinic acid.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electrospray Ionization - Negative Mode):

m/z Interpretation

151 [M-H]⁻ (deprotonated molecule)

115 [M-H-HCl]⁻

107 [M-H-CO₂]⁻
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Note: This is a predicted fragmentation pattern. The relative intensities of the peaks will depend

on the specific instrument conditions.

Interpretation and Experimental Causality:

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for

polar molecules like carboxylic acids. In negative ion mode, the molecule is expected to lose

a proton to form the [M-H]⁻ ion, which corresponds to the molecular weight minus one.

Fragmentation: The fragmentation pattern can provide valuable structural information.

Common fragmentation pathways for this molecule could include the loss of HCl

(hydrochloric acid) and CO₂ (carbon dioxide) from the deprotonated molecular ion.

Experimental Protocol: ESI-MS

Sample Preparation: Prepare a dilute solution of (R)-2-Chlorosuccinic acid (e.g., 10 µg/mL)

in a suitable solvent such as a mixture of acetonitrile and water.

Instrument Setup: Use an electrospray ionization mass spectrometer. Set the instrument to

operate in negative ion mode.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS,

provide a comprehensive characterization of (R)-2-Chlorosuccinic acid. While experimental

data for the ¹³C NMR, IR, and MS of the specific (R)-enantiomer were not directly available and

have been predicted based on sound chemical principles, the provided ¹H NMR data for the

unspecified isomer offers a strong basis for its identification. The detailed experimental

protocols and theoretical interpretations serve as a valuable resource for scientists working with

this important chiral building block, ensuring its correct identification and quality assessment in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chlorosuccinic acid, (R)- | C4H5ClO4 | CID 107520 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (R)-2-Chlorosuccinic Acid]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1583703#r-2-chlorosuccinic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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